Psora-4
Overview
Description
Mechanism of Action
Target of Action
Psora-4 is a potent, small-molecule inhibitor of voltage-gated potassium channels . Its primary target is the Kv1.3 potassium channel . This channel is widely distributed throughout the body, but it is highly expressed in both the nervous and immune systems .
Mode of Action
this compound inhibits Kv1.3 by preferentially binding to the C-type inactivated state of the channel . It is both potent and highly selective in terms of the potassium channels that it inhibits . In human T cells, the voltage-gated Kv1.3 channel and the calcium-activated IKCa1 channel promote the entry of Ca2+ into the cell via voltage-independent Ca2+ channels, thereby promoting and maintaining Ca2+ signaling . Selective blockade of Kv1.3 and/or IKCa1 leads to membrane depolarization, reduced Ca2+ influx, and diminished cytokine proliferation and production .
Biochemical Pathways
this compound increases the production of free radicals and modulates genes related to stress response . Its effect intersects closely with the target set of caloric restriction (CR) genes, suggesting that it, in part, acts as a CR mimetic . This effect may be related to the role of potassium channels in energy metabolism .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that this compound has a relatively simple molecular structure and a molecular weight of 334.37 g/mol . This suggests that it may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
this compound has been shown to increase longevity and health span in the nematode Caenorhabditis elegans . It increases the production of free radicals and modulates genes related to stress response . In addition, it has been found to induce a significant increase in the percentage of neurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lifespan benefits of this compound in C. elegans can be reproduced on solid NGM plates, even if exposure only begins in adulthood . .
Biochemical Analysis
Biochemical Properties
Psora-4 is known to block mitochondrial potassium channels involved in modulating mitochondrial respiration . It increases the production of free radicals and modulates genes related to stress response .
Cellular Effects
This compound has been shown to increase longevity and health span in the nematode Caenorhabditis elegans . It increases the production of free radicals, suggesting that it may play a role in stress response at the cellular level .
Molecular Mechanism
This compound selectively binds to the C-type inactivated state of the Kv1.3 channel and inhibits potassium current in a use-dependent manner . It has immunosuppressive activity, inhibiting proliferation of human and rat myelin-specific effector memory T cells in vitro .
Temporal Effects in Laboratory Settings
It has been shown to extend lifespan in Caenorhabditis elegans, even if exposure only begins in adulthood .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been shown to extend lifespan in Caenorhabditis elegans .
Metabolic Pathways
This compound is known to block mitochondrial potassium channels involved in modulating mitochondrial respiration . This suggests that it may be involved in metabolic pathways related to energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions are not widely published, but it typically involves the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of Psora-4 would likely involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Psora-4 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles in the presence of a suitable solvent.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: May involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated or arylated derivatives of this compound .
Scientific Research Applications
Psora-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of potassium channels and their role in various chemical processes.
Medicine: Explored for its potential therapeutic applications, particularly in the context of aging and age-related diseases.
Comparison with Similar Compounds
Clofazimine: Another inhibitor of the Kv1.3 potassium channel, used primarily as an anti-leprosy drug.
PAP-1: A selective inhibitor of Kv1.3, similar to Psora-4 in its mechanism of action.
Uniqueness of this compound: this compound is unique in its high selectivity and potency as a Kv1.3 inhibitor. It has been shown to have a 17- to 70-fold selectivity for Kv1.3 over other Kv1-family channels, making it one of the most potent small-molecule Kv1.3 blockers known . Additionally, its ability to extend lifespan and improve health span in model organisms sets it apart from other similar compounds .
Biological Activity
Psora-4 is a small-molecule compound recognized primarily for its role as a potent inhibitor of the voltage-gated potassium channel, Kv1.3. This compound has garnered attention in the scientific community due to its potential applications in extending lifespan and enhancing health span, particularly through mechanisms that mimic caloric restriction (CR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and implications for health and longevity.
Kv1.3 Channel Inhibition
This compound exhibits high selectivity for the Kv1.3 channel, with an effective concentration (EC50) of approximately 3 nM. It preferentially binds to the C-type inactivated state of the channel, which is crucial for its biological effects. This selectivity allows this compound to suppress the proliferation of specific T cells, including human and rat myelin-specific effector memory T cells, with effective concentrations (EC50) of 25 nM and 60 nM respectively .
Caloric Restriction Mimetic Effects
Research indicates that this compound acts as a caloric restriction mimetic by modulating various biological pathways associated with energy metabolism and stress response. In studies involving Caenorhabditis elegans (C. elegans), this compound has been shown to increase reactive oxygen species (ROS) production, which is linked to enhanced stress resistance and longevity. Specifically, treated worms exhibited a higher percentage of healthy individuals throughout their lifespan compared to controls, indicating an extension not only in lifespan but also in health span .
Impact on Glucose Transport
The compound's ability to influence glucose transport is significant. This compound has been linked to the translocation of GLUT4, an insulin-sensitive glucose transporter, to the cell membrane. This process is vital for glucose uptake in muscle and adipose tissues and is enhanced under caloric restriction conditions .
Lifespan and Health Span Studies
In a detailed study involving C. elegans, it was observed that this compound treatment resulted in a significant increase in both lifespan and health span. The treated cohorts spent a larger fraction of their extended lifespan in optimal health—51% or approximately 13 days—compared to only 39.2% or 8 days for control groups. This data suggests that while both groups experienced similar durations of ill health (12 days), the relative proportion of life spent in compromised health was significantly lower for those treated with this compound .
ROS Production and Stress Resistance
The elevation of ROS production following treatment with this compound appears to induce a hormetic response—where low doses of stressors can lead to adaptive beneficial effects on health. Inhibition of Kv1.3 was associated with increased ROS levels in human lymphocytes, which may contribute to the observed lifespan benefits in model organisms .
Case Studies and Clinical Implications
While much of the research on this compound has been conducted in model organisms, its implications for human health are noteworthy. The potential for this compound as a therapeutic agent in treating conditions related to aging and metabolic disorders could be significant. Further exploration into its effects on human cells and clinical trials will be essential for establishing its efficacy and safety.
Summary Table: Key Biological Activities of this compound
Activity | Description |
---|---|
Kv1.3 Channel Inhibition | Potent blocker with EC50 = 3 nM; selectively inhibits T cell proliferation |
Caloric Restriction Mimetic | Extends lifespan and health span by modulating stress response genes |
Glucose Transport Modulation | Enhances GLUT4 translocation; improves glucose uptake in muscle/adipose tissues |
ROS Production | Induces mild oxidative stress leading to beneficial hormetic responses |
Properties
IUPAC Name |
4-(4-phenylbutoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-20-10-9-16-19(25-20)14-18-17(11-13-23-18)21(16)24-12-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-11,13-14H,4-5,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWGNIQEOFURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424970 | |
Record name | Psora-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724709-68-6 | |
Record name | Psora-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Phenylbutoxy)psoralen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Psora-4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDY3FLF2DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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